molecular formula C9H11BrO2 B8688610 (R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol

(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol

Cat. No.: B8688610
M. Wt: 231.09 g/mol
InChI Key: WNRYFLFXINLLKQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group and a bromine atom on a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol typically involves the bromination of 2-methoxyphenyl ethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to ensure the selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl ethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-bromoacetophenone.

    Reduction: Formation of 2-methoxyphenylethanol.

    Substitution: Formation of various substituted phenyl ethanol derivatives.

Scientific Research Applications

(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of the methoxy and bromine groups allows it to participate in various biochemical pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Methoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    (1R)-1-(2-Bromophenyl)ethanol: Lacks the methoxy group, affecting its solubility and reactivity.

    (1R)-1-(2-Methoxy-4-bromophenyl)ethanol: The bromine atom is positioned differently, leading to variations in reactivity and applications.

Uniqueness

(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy and bromine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1

InChI Key

WNRYFLFXINLLKQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Br)OC)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried 500 mL flask, was charged under nitrogen with (S)-2-methyl-CBS-oxazaborolidine 1M in toluene (2.18 mL) and dissolved in CH2Cl2 (100 mL). Me2-BH3 (13.10 mL, 26.20 mmol) was then added and cooled reaction to −30° C. then stirred for 15 minutes. 5-Bromo-2-methoxyacetophenone (5 g, 21.83 mmol) was dissolved in CH2Cl2 (10 mL) and slowly added via addition funnel to the previous solution. The resulting reaction was stirred at −30° C. for 1 hour. The solution was carefully quenched with MeOH, the solvent was removed in vacuo and the residue was purified by flash column chromatography (20% EtOAc in hexanes) to provide the desired product (5 g, 100%) as a clear oil. 1H NMR (400 MHz, CDCl3): δ 1.47 (d, J=6.41 Hz, 3H), 2.44 (d, J=5 Hz, 1H), 3.84 (s, 3H), 5.03–5.11 (m, 1H), 6.74 (d, J=8.7 Hz, 1H), 7.33 (dd, J=8.7, 2.5 Hz, 1H), 7.48 (d, J=2.5 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.